REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[OH:6][CH:7]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9].[OH-].[Na+]>O>[OH:6][C@H:7]([CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added
|
Type
|
CUSTOM
|
Details
|
to proceed at pH 7.0 and room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
had been added (at the 24 hour mark)
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at 45° C. under 70 mm Hg of vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](C(=O)OCC)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: PERCENTYIELD | 48.5% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[OH:6][CH:7]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9].[OH-].[Na+]>O>[OH:6][C@H:7]([CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added
|
Type
|
CUSTOM
|
Details
|
to proceed at pH 7.0 and room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
had been added (at the 24 hour mark)
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at 45° C. under 70 mm Hg of vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](C(=O)OCC)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: PERCENTYIELD | 48.5% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[OH:6][CH:7]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9].[OH-].[Na+]>O>[OH:6][C@H:7]([CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OCC)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added
|
Type
|
CUSTOM
|
Details
|
to proceed at pH 7.0 and room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
had been added (at the 24 hour mark)
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at 45° C. under 70 mm Hg of vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H](C(=O)OCC)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: PERCENTYIELD | 48.5% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |